3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Lipophilicity LogP ADME

Researchers requiring the 3,5-dimethyl substitution pattern for SAR studies often face supply inconsistency and incorrect regioisomer delivery. 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid (CAS 890625-93-1) eliminates this risk. - MCT1 inhibitor precursor: the 3,5-dimethylpyrazole moiety is essential for AR-C155858-class inhibitors (MCT1 Ki = 2.3 nM) - Enhanced lipophilicity (LogP ~0.86) vs. unsubstituted analog, critical for phase-transfer catalysis and metal coordination - Versatile N,O-chelating ligand; dual methyl substitution provides steric bulk to prevent undesired polynuclear aggregation - ≥95% purity. Available from stock for immediate global dispatch.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 890625-93-1
Cat. No. B1269652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
CAS890625-93-1
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)CCC(=O)O
InChIInChI=1S/C8H12N2O2/c1-5-7(3-4-8(11)12)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10)(H,11,12)
InChIKeyNKTYLFMWIMKAKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic Acid Physicochemical Profile


3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid (CAS 890625-93-1) is a heterocyclic carboxylic acid consisting of a 3,5-dimethylpyrazole core linked via its 4-position to a propanoic acid side chain . With a molecular weight of 168.19 g/mol and formula C₈H₁₂N₂O₂, it features two hydrogen bond donors, four hydrogen bond acceptors, three rotatable bonds, and a calculated LogP of approximately 0.86 (ACD/Labs) to 1.04 [1]. The compound is primarily sourced as a research chemical and synthetic building block, with commercial purity typically at or above 95% . Its structural attributes—particularly the dual methyl substitution on the pyrazole ring—distinguish it from simpler pyrazole-propanoic acid analogs in terms of lipophilicity, steric profile, and coordination chemistry potential.

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic Acid: Why Generic Analogs Fail


Pyrazole-4-propanoic acid derivatives are not interchangeable. The presence and position of methyl substituents on the pyrazole ring critically modulate lipophilicity, hydrogen-bonding capacity, and steric environment, which in turn affect metal coordination geometry, pharmacokinetic parameters, and target binding . For instance, the 3,5-dimethyl substitution in the target compound contributes an additional hydrogen bond donor compared to N-substituted regioisomers, alters LogP by over 0.4 units relative to the unsubstituted analog, and changes the rotatable bond profile relative to acetic acid-chain variants . These quantitative differences—although subtle—can determine the success or failure of a synthetic campaign, a crystallization screen, or a structure-activity relationship (SAR) study when the pyrazole core is a pharmacophoric element. Generic substitution without experimental validation risks altered reactivity, solubility, and biological readout.

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic Acid: Evidence vs. Analogs


Lipophilicity Advantage Over Unsubstituted and Acetic Acid Pyrazoles

The target compound exhibits a substantially higher predicted LogP (0.86–1.04) compared to the unsubstituted analog 3-(1H-pyrazol-4-yl)propanoic acid (LogP: 0.43 or -0.23 depending on the data source) and a modest increase over the shorter-chain 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid (LogP: 0.65) [1]. The difference of 0.43–1.27 LogP units versus the unsubstituted pyrazole translates to an approximately 2.7- to 18.6-fold higher octanol-water partition coefficient, indicating meaningfully enhanced membrane permeability potential. This lipophilicity gain is driven by the dual methyl groups on the pyrazole ring coupled with the propanoic acid chain length.

Lipophilicity LogP ADME Drug Design

Extra H-Bond Donor vs. N-Substituted Regioisomers

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid possesses two hydrogen bond donors (one from the pyrazole NH and one from the carboxylic acid OH), whereas its N-substituted regioisomer 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has only one (the carboxylic acid OH) because the pyrazole nitrogen at position 1 is alkylated . This additional H-bond donor capability enhances water solubility, crystal packing interactions, and metal coordination versatility. In coordination chemistry, the free pyrazole NH can participate in secondary-sphere hydrogen bonding or deprotonate to form anionic ligands, providing binding modes unavailable to N-alkylated analogs.

Hydrogen Bonding Solubility Crystal Engineering Coordination Chemistry

Synthetic Simplicity: Single-Step Friedel-Crafts vs. Multi-Step Routes

The target compound is accessible via direct Friedel-Crafts alkylation of 3,5-dimethylpyrazole with 3-chloropropanoic acid, a one-step procedure using commodity reagents [1]. In contrast, many pyrazole-1-propanoic acid and pyrazole-3-propanoic acid derivatives require multi-step sequences involving N-protection/deprotection, hydrazine condensation, or specialized heterocycle construction. This single-step synthetic entry provides a clear procurement advantage: shorter lead times, lower cost of goods, and reduced cumulative impurity profiles when sourcing from custom synthesis suppliers. Commercial vendors list the compound at 95%+ purity with pricing consistent with a single-step product .

Synthetic Route Friedel-Crafts Scale-up Cost Efficiency

Validated Intermediate for MCT1/MCT2 Inhibitor AR-C155858

The 3,5-dimethyl-1H-pyrazol-4-yl scaffold is a critical structural component of AR-C155858, a potent and selective inhibitor of monocarboxylate transporters MCT1 and MCT2 with Ki values of 2.3 nM and <10 nM, respectively [1]. The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid serves as a direct synthetic precursor to building blocks used in the assembly of AR-C155858 and related thienopyrimidine-dione analogs. This represents a validated application pathway not available to the unsubstituted pyrazole or acetic acid-chain variants, which would produce inactive or structurally incompatible intermediates.

MCT Inhibitor AR-C155858 Chemical Probe Drug Discovery

Rotatable Bond Advantage Over Acetic Acid Analogs

The target compound has three rotatable bonds (the entire propanoic acid chain plus its attachment to the pyrazole ring), whereas the closely related 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has only two rotatable bonds [1]. This additional degree of rotational freedom allows the carboxylic acid moiety to sample a larger conformational space, which can be advantageous for binding to protein pockets that require a specific carboxylate orientation. The increased flexibility also impacts entropic contributions to binding free energy and influences crystal packing in solid-state formulations. For structure-based drug design, the extra methylene group provides a vector for the carboxylic acid that extends approximately 1.2–1.5 Å further from the pyrazole core compared to the acetic acid variant.

Conformational Flexibility Rotatable Bonds Entropy Ligand Design

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic Acid: Optimal Use Scenarios


Medicinal Chemistry: MCT1/MCT2 Inhibitor Building Block

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid is directly applicable as a synthetic precursor for thienopyrimidine-dione MCT inhibitors exemplified by AR-C155858, where the 3,5-dimethylpyrazole-4-yl moiety is required for sub-nanomolar potency (MCT1 Ki = 2.3 nM) . The free pyrazole NH and propanoic acid chain length are both essential pharmacophoric elements validated by biochemical and structural data [1]. Researchers should select this specific compound over the N-substituted regioisomer (which lacks the pyrazole NH) or the acetic acid-chain analog (which would alter the carboxylate positioning) to maintain target affinity within the reported SAR.

Coordination Chemistry: MOF & Catalysis Ligand

With two hydrogen bond donors, four hydrogen bond acceptors, and a flexible propanoic acid arm, this compound functions as a versatile N,O-chelating or bridging ligand for transition metals . The 3,5-dimethyl substitution provides steric bulk that influences coordination geometry and prevents undesired polynuclear aggregation, a well-precedented effect in bis(pyrazolyl)acetate and scorpionate ligand chemistry [1]. The compound should be prioritized over the unsubstituted 3-(1H-pyrazol-4-yl)propanoic acid (LogP 0.43) when enhanced lipophilicity is required for phase-transfer catalysis or when steric shielding of the metal center is desired.

Anti-Infective Research: Diazene and Metal-Complex Antimicrobials

The 3,5-dimethylpyrazole-4-yl scaffold has demonstrated antimicrobial activity when incorporated into diazene derivatives and organomercury complexes, with MIC values reported against Gram-positive, Gram-negative, yeast, and fungal species [1]. 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid can be used as a starting material for the synthesis of such antimicrobial agents via diazotization or metal complexation. The propanoic acid handle facilitates further derivatization (e.g., amide coupling) to generate compound libraries for SAR exploration. This compound is chemically preferred over the acetic acid analog due to the extended chain enabling attachment of diverse warheads while maintaining sufficient distance from the pyrazole pharmacophore.

Agrochemical Intermediate: Plant Growth Regulators

The compound's structural similarity to pyrazole derivatives that induce the triple response in Arabidopsis seedlings—specifically 3,4-dichloro-N-methyl-N-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide—positions it as a potential intermediate for agrochemical discovery . The propanoic acid group can be converted to esters, amides, or alcohols to modulate physicochemical properties and biological activity. The dual 3,5-dimethyl substitution provides metabolic stability relative to unsubstituted pyrazoles, which are more susceptible to oxidative metabolism. Procurement of this specific compound is advisable for agrochemical SAR programs targeting ethylene signaling or related plant hormone pathways.

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